Regiospecific Intermediate for HIV-1 NNRTI Quinazolinones: The 2,3-Difluoro Isomer Is Mandatory
The compound is the direct precursor to 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone, the authenticated starting material for the synthesis of 5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone, a key intermediate in the preparation of clinically relevant HIV-1 non-nucleoside reverse transcriptase inhibitors [1]. No alternative regioisomer (e.g., 2,4- or 3,4-difluoro) can be substituted without breaking the established synthetic route, as confirmed by the patent and medicinal chemistry literature on expanded-spectrum NNRTIs [1].
| Evidence Dimension | Synthetic route compatibility for anti-HIV quinazolinone intermediate |
|---|---|
| Target Compound Data | Authenticated precursor for 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone, leading to active NNRTI derivatives |
| Comparator Or Baseline | 2,4-difluoro and 3,4-difluoro regioisomers are not cited in the same synthetic route and would yield structurally distinct products |
| Quantified Difference | Not applicable (route-specific qualitative requirement) |
| Conditions | Drug synthesis database documenting anti-HIV quinazolinone synthetic pathways (US 6,124,302; WO 9845276) |
Why This Matters
Procurement of the exact 2,3-difluoro isomer is mandatory for reproducing published anti-HIV lead optimization campaigns and accessing the quinazolinone scaffold series.
- [1] Drug Synthesis Database, 5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone, Intermediate (I): 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoro-1-ethanone. Citing: Corbett, J.W. et al., J. Med. Chem. 2000, 43, 2019; US 6124302; WO 9845276. View Source
